3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea
Description
3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea is a di-substituted urea derivative characterized by a 3,4-dichlorophenyl group and a hydroxycyclohexenylmethyl substituent. The hydroxycyclohexenyl group introduces stereochemical complexity and may enhance solubility compared to purely aromatic analogs .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2/c15-11-5-4-10(8-12(11)16)18-13(19)17-9-14(20)6-2-1-3-7-14/h2,4-6,8,20H,1,3,7,9H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUAEWQAWKWPQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea typically involves the following steps:
Formation of the Dichlorophenyl Group: The dichlorophenyl group can be synthesized through the chlorination of phenol derivatives.
Cyclohexenyl Ring Formation: The cyclohexenyl ring is formed through a cyclization reaction, often involving the use of a strong acid catalyst.
Urea Formation: The urea moiety is introduced by reacting the dichlorophenyl group with an isocyanate derivative under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, ensuring high purity and yield. The process involves the use of specialized reactors and purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Reduced forms with altered double bonds or single bonds.
Substitution Products: Compounds with different functional groups or substituents.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a tool in biochemical studies, particularly in understanding enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
Structural Analogues in the Urea Family
Several urea derivatives share the 3,4-dichlorophenyl motif but differ in substituents, which critically influence their physicochemical and biological properties. Key examples include:
Key Differences and Implications
Substituent Effects on Molecular Weight and Polarity: The target compound’s hydroxycyclohexenylmethyl group likely increases its molecular weight compared to simpler analogs like 6g (306.0 m/z). However, it is lighter than piperazine-containing derivatives such as 11g (534.2 m/z) due to the absence of a thiazole-piperazine-hydrazine side chain .
Biological Activity :
- Compounds like BTdCPU and 11g demonstrate growth inhibition or receptor antagonism, attributed to their aromatic and heterocyclic substituents . The target compound’s cyclohexenyl group could modulate binding affinity to targets such as kinases or GPCRs by introducing conformational constraints.
- The 3,4-dichlorophenyl moiety, common across all analogs, is critical for hydrophobic interactions in biological systems, as seen in SR140333 (a neurokinin receptor antagonist) .
Synthetic Accessibility: Derivatives with aromatic or heteroaromatic substituents (e.g., 6g, 11g) exhibit high yields (81.9–87.5%), suggesting robust synthetic routes for dichlorophenyl ureas .
Research Findings and Trends
- Growth Inhibition : Di-substituted ureas like BTdCPU and NCPdCPU show efficacy in growth inhibition, with the 3,4-dichlorophenyl group playing a central role . The target compound’s activity in this context remains unstudied but is plausible given structural similarities.
- Receptor Targeting: Piperazine-containing ureas (e.g., 11g) and neurokinin antagonists (e.g., SR140333) highlight the versatility of urea scaffolds in drug discovery . The hydroxycyclohexenyl group in the target compound could offer novel selectivity profiles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cyclization. Key steps include coupling the 3,4-dichlorophenyl moiety with the hydroxycyclohexenylmethyl group via urea bond formation. Optimization requires precise control of temperature (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF or THF for polar intermediates), and catalysts (e.g., triethylamine for deprotonation). Thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring intermediate purity .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify the urea backbone and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemistry, as seen in structurally related urea derivatives .
- HPLC with UV detection (λ = 254 nm) for purity assessment (>95% by area normalization) .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
- Methodological Answer : Solubility screening in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform) is essential for formulation. Stability studies should assess degradation under light, humidity, and temperature (e.g., 4°C vs. room temperature). Accelerated stability testing via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to map electronic properties (e.g., HOMO/LUMO energies) and predict reactivity.
- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., enzyme active sites).
- Validate predictions with SAR studies , modifying substituents like the dichlorophenyl group or hydroxycyclohexenyl moiety to enhance binding affinity .
Q. What experimental strategies resolve contradictions in reported biological activity data for urea derivatives?
- Methodological Answer : Address discrepancies by:
- Standardizing assays (e.g., consistent cell lines, IC50 measurement protocols).
- Comparative meta-analysis of structural analogs (e.g., 3-(3-chlorophenyl)-1-cyclohexyl-1-methylurea vs. 3-(3,4-dichlorophenyl)-1,1-dimethylurea ).
- Mechanistic studies (e.g., kinase inhibition profiling) to differentiate off-target effects .
Q. How can continuous-flow chemistry improve the scalability and safety of synthesizing this compound?
- Methodological Answer : Flow reactors enable precise control of exothermic reactions (e.g., urea bond formation) and reduce hazardous intermediate handling. Design experiments using DoE (Design of Experiments) to optimize parameters like residence time, temperature, and reagent stoichiometry. Automated inline analytics (e.g., IR spectroscopy) ensure real-time quality control .
Q. What are the challenges in evaluating the environmental impact of this compound, and how can they be mitigated?
- Methodological Answer :
- Conduct ecotoxicity assays (e.g., Daphnia magna or algae growth inhibition) to assess aquatic impact.
- Use HPLC-MS/MS to track environmental persistence in soil/water matrices.
- Compare degradation pathways with structurally related agrochemicals (e.g., 3,4-dichlorophenylurea ) to identify bioaccumulation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
